![molecular formula C11H17BrN2O B2993818 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856042-18-6](/img/structure/B2993818.png)
4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCT-197 and is a potent and selective inhibitor of the inflammasome, which is a key component of the innate immune system. In
Mechanism of Action
BCT-197 acts as a potent and selective inhibitor of the NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of caspase-1, which in turn leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. BCT-197 binds to the NLRP3 inflammasome and prevents the activation of caspase-1, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BCT-197 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BCT-197 is a potent inhibitor of the NLRP3 inflammasome and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that BCT-197 can reduce inflammation in a range of disease models, including colitis, Alzheimer's disease, and cancer.
Advantages and Limitations for Lab Experiments
One of the key advantages of BCT-197 is its potency and selectivity for the NLRP3 inflammasome. This makes it a valuable tool for studying the role of the inflammasome in disease pathogenesis and for developing new therapies. However, one limitation of BCT-197 is that it is not suitable for use in human clinical trials due to its potential toxicity.
Future Directions
There are several future directions for research on BCT-197. One area of interest is the development of more potent and selective inhibitors of the inflammasome. Another area of interest is the identification of new targets for inflammasome inhibition, as this may have therapeutic potential in a range of diseases. Additionally, further studies are needed to determine the safety and toxicity of BCT-197 in animal models.
Synthesis Methods
The synthesis of BCT-197 involves the reaction of 4-bromo-1-cyclopentyl-3-(hydroxymethyl)-1H-pyrazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydride and ethyl bromide to yield BCT-197. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Scientific Research Applications
BCT-197 has been extensively studied for its potential applications in research. One of the key areas of interest is its ability to inhibit the inflammasome, which is a complex of proteins that plays a critical role in the innate immune response. Inhibition of the inflammasome has been shown to have therapeutic potential in a range of diseases, including inflammatory bowel disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
4-bromo-1-cyclopentyl-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-2-15-8-11-10(12)7-14(13-11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYQFEBGBABKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.